Comparative Cytotoxicity: Chamaejasmenin B vs. Neochamaejasmin C
In a direct head-to-head comparison using the SRB assay against eight human solid tumor cell lines, Chamaejasmenin B demonstrated superior anti-proliferative potency compared to Neochamaejasmin C. The IC50 values for Chamaejasmenin B ranged from 1.08 to 10.8 μmol/L, whereas Neochamaejasmin C exhibited IC50 values ranging from 3.07 to 15.97 μmol/L [1]. The difference in potency is attributed to the stereo configuration at C2″, where Chamaejasmenin B has a different spatial arrangement [2]. This indicates that the stereochemistry of the biflavanone scaffold directly influences cytotoxicity, making Chamaejasmenin B a more potent candidate for further anticancer research.
| Evidence Dimension | Anti-proliferative potency (IC50) |
|---|---|
| Target Compound Data | Chamaejasmenin B: IC50 range = 1.08–10.8 μmol/L |
| Comparator Or Baseline | Neochamaejasmin C: IC50 range = 3.07–15.97 μmol/L |
| Quantified Difference | Chamaejasmenin B is 1.5–2.8 times more potent (based on lower bound ratio) |
| Conditions | SRB cytotoxicity assay; 8 human solid tumor cell lines (HepG2, SMMC-7721, A549, MG63, U2OS, KHOS, HCT-116, HeLa) |
Why This Matters
This quantitative head-to-head comparison provides a clear rationale for selecting Chamaejasmenin B over Neochamaejasmin C in anti-proliferative screening campaigns, as the former demonstrates consistently lower IC50 values.
- [1] Wang C, et al. In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L. Acta Pharmacol Sin. 2013;34(2):262-270. View Source
- [2] Li J, et al. Biflavanones with anti-proliferative activity against eight human solid tumor cell lines from Stellera chamaejasme. Fitoterapia. 2014;93:163-167. View Source
